molecular formula C17H15N3O3S B2904734 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1421466-13-8

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2904734
CAS No.: 1421466-13-8
M. Wt: 341.39
InChI Key: NSVQMWLUIRPVHV-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a versatile material used in scientific research. Its unique structure offers opportunities for investigating various applications, ranging from drug discovery to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and azetidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

Compared to similar compounds, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone stands out due to its unique structural features, which confer specific reactivity and interaction profiles. This uniqueness makes it particularly valuable in specialized research applications .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-15-12(5-4-8-18-15)16(21)20-9-11(10-20)23-17-19-13-6-2-3-7-14(13)24-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVQMWLUIRPVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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